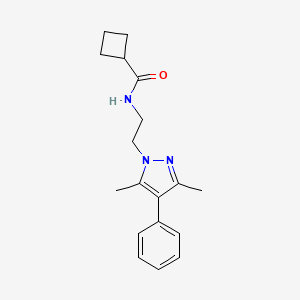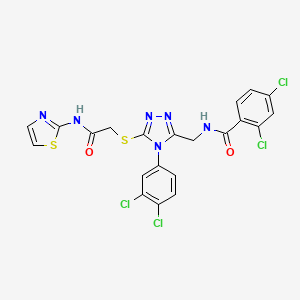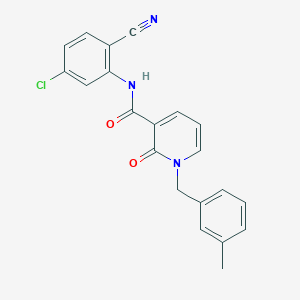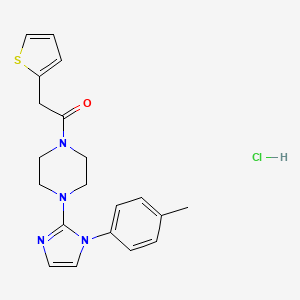![molecular formula C17H18F2N4O3S B2388704 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034454-67-4](/img/structure/B2388704.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Scientific research has extensively explored the synthesis and characterization of compounds related to 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea. For instance, studies have focused on synthesizing and characterizing ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives through spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and UV–Vis, alongside single crystal X-ray diffraction (SC-XRD) techniques. These studies aim to understand the compounds' optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating their significance in technology applications due to their sizable NLO character compared to urea molecules (Haroon et al., 2019).
Biological Activities
Research has also been conducted on the antifungal and antimicrobial activities of similar compounds. A particular study synthesized and investigated the structure-activity relationship and antifungal activity based on density functional theory calculation (DFT) and found that the compound exhibits good antifungal activity (Zhai et al., 2016). Another study focused on synthesizing benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings to screen for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The findings indicated notable DPPH scavenging activity and effectiveness against Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).
Photodegradation Studies
Another research avenue includes the photodegradation of thiadiazole-urea herbicides, where studies focused on the characterization of photoproducts through spectral and synthetic methods. These studies provide insights into the compounds' stability and potential environmental impact (Moorman et al., 1985).
Advanced Materials and Chemical Applications
Further studies have delved into the synthesis of novel urea derivatives containing the thiadiazole moiety using microwave-assisted condensation reactions, highlighting the method's advantages in terms of yield, simplicity, and environmental friendliness (Zhai et al., 2015). This research underscores the potential of such compounds in developing advanced materials and chemical processes.
Eigenschaften
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c1-22-15-7-6-14(19)10-16(15)23(27(22,25)26)9-8-20-17(24)21-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZHVDZUMZYDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
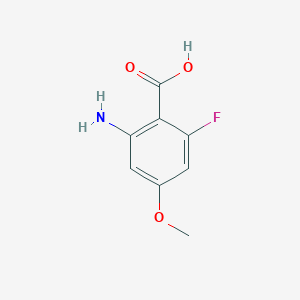
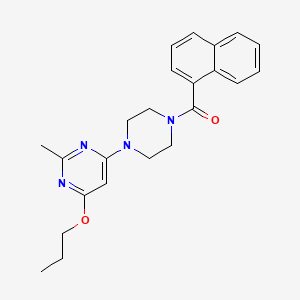
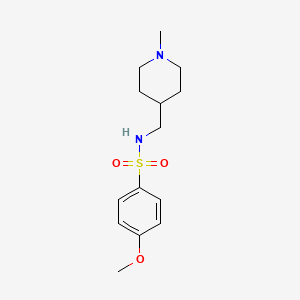



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)
